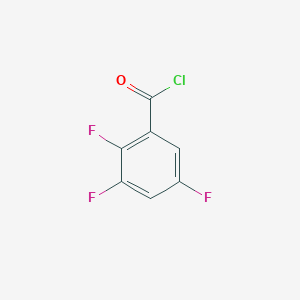

Methyl 4-chloro-3-fluorobenzoate

Übersicht

Beschreibung

Methyl 4-chloro-3-fluorobenzoate is a chemical compound that is part of a broader class of compounds known as halogenated benzoates. These compounds are characterized by the presence of halogen atoms (such as chlorine and fluorine) attached to a benzoate structure. While the specific compound methyl 4-chloro-3-fluorobenzoate is not directly discussed in the provided papers, related compounds with similar halogen substitutions on the benzene ring are extensively studied due to their interesting chemical and physical properties, as well as their potential applications in various fields including pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related halogenated benzoates often involves multi-step reactions, starting from simple aromatic compounds. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involves a series of reactions including treatment with dichloromethyl methyl ether, methyl Grignard, and oxidation, followed by reactions with ethyl trifluoroacetate and aqueous hydrazine, and finally methylation with dimethyl sulfate . Similarly, Methyl 2-amino-5-fluorobenzoate is synthesized through nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid . These methods highlight the complexity and the need for optimization in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of halogenated benzoates is often determined using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was determined to crystallize in the triclinic space group with specific cell parameters, and the presence of weak intermolecular interactions was noted . The conformational analysis of related compounds can also be studied in solution using NMR spectroscopy, as demonstrated for {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine .

Chemical Reactions Analysis

The reactivity of halogenated benzoates can be influenced by the presence of halogen atoms, which can participate in various chemical reactions. The papers provided do not detail specific reactions of methyl 4-chloro-3-fluorobenzoate, but they do discuss the reactivity of structurally related compounds. For instance, the synthesis of complex molecules often involves the formation of new carbon-halogen or carbon-oxygen bonds, as well as the introduction of nitrogen-containing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoates, such as thermal stability and phase transitions, can be studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, the thermal stability and phase transitions of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine were investigated, and polymorphism screening was performed to determine the melting point and crystalline form . The electronic properties, such as hyperpolarizability and charge distribution, can be analyzed using computational methods like density functional theory (DFT), as seen in the study of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents : Some derivatives of 4-fluorobenzoic acid, which is structurally similar to Methyl 4-chloro-3-fluorobenzoate, have been studied for their antimicrobial properties. For instance, a series of hydrazide hydrazones and oxadiazolines derived from 4-fluorobenzoic acid hydrazide were prepared and evaluated as potential antimicrobial agents against various bacterial and fungal strains (Rollas et al., 2002).

Herbicides : Compounds such as 3-Chloro-4-fluorobenzoylthiourea, synthesized from 3-chloro-4-fluorobenzoic acid, have shown good herbicidal activity in preliminary biological tests (Liu Chang-chun, 2006).

Organic Electronics : In the field of organic electronics, halobenzoic acids, including 4-fluorobenzoic acid, have been used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving its conductivity. This modified PEDOT:PSS has applications in high-efficiency ITO-free organic solar cell devices (Tan et al., 2016).

Pharmaceutical Research : In medicinal chemistry, derivatives of 4-fluorobenzoic acid have been used in the synthesis of various pharmaceutical compounds. For example, the compound 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839) was synthesized starting from 3-hydroxy-4-methoxybenzoic acid methyl ester for potential use as an antipsychotic drug (Gong Ping, 2005).

Fluorescent Sensors and Imaging : Compounds derived from methyl 4-hydroxybenzoate, a structurally related compound, have been synthesized for use as fluorescent sensors. These sensors show high selectivity and sensitivity towards specific metal ions, and have potential applications in bio-imaging and living cell imaging (Xingpei Ye et al., 2014).

Materials Science : In materials science, the electrochemical reduction behavior of methylfluorobenzoates has been analyzed to understand the mechanisms of C–F bond cleavages. This research has implications for the development of materials with specific electronic or chemical properties (Muthukrishnan & Sangaranarayanan, 2010).

Safety and Hazards

Methyl 4-chloro-3-fluorobenzoate is classified as a hazardous substance. It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Target of Action

The primary targets of Methyl 4-chloro-3-fluorobenzoate Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of Methyl 4-chloro-3-fluorobenzoate It’s known that halogenated benzoates can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 4-chloro-3-fluorobenzoate Similar compounds have been used in the synthesis of trisubstituted imidazole derivatives , which can inhibit certain kinases and affect related biochemical pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Methyl 4-chloro-3-fluorobenzoate Similar compounds are known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of Methyl 4-chloro-3-fluorobenzoate Similar compounds have been known to inhibit certain kinases, which can affect cell signaling and potentially lead to various biological effects .

Action Environment

The action, efficacy, and stability of Methyl 4-chloro-3-fluorobenzoate can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific conditions within the body .

Eigenschaften

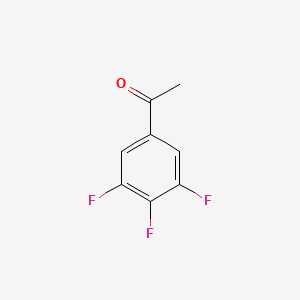

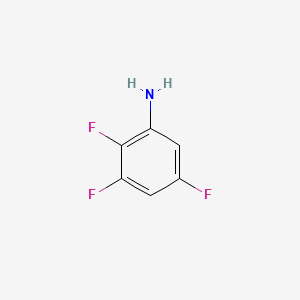

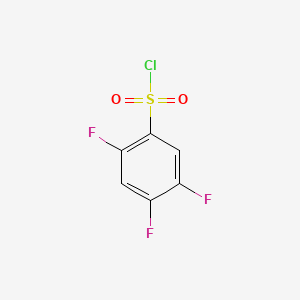

IUPAC Name |

methyl 4-chloro-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXWVVRTWLVZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381712 | |

| Record name | methyl 4-chloro-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206362-87-0 | |

| Record name | methyl 4-chloro-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.